molecular formula C11H13F3N2O3 B2567220 1-[(3aR,6aS)-octahydropyrrolo[3,4-c]pyrrol-2-yl]prop-2-yn-1-one; trifluoroacetic acid CAS No. 2093959-73-8

1-[(3aR,6aS)-octahydropyrrolo[3,4-c]pyrrol-2-yl]prop-2-yn-1-one; trifluoroacetic acid

Cat. No.: B2567220
CAS No.: 2093959-73-8
M. Wt: 278.231
InChI Key: RDJSQBJNXDGMID-KVZVIFLMSA-N
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Description

The compound "1-[(3aR,6aS)-octahydropyrrolo[3,4-c]pyrrol-2-yl]prop-2-yn-1-one; trifluoroacetic acid" is an organic compound with potential uses in medicinal chemistry and chemical research. Its complex structure includes an octahydropyrrolo[3,4-c]pyrrole ring and a propynone moiety, providing unique reactivity and interaction with biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Method 1: : The synthesis begins with the cyclization of appropriate precursor compounds under catalytic conditions, followed by alkynylation to introduce the propynone moiety.

  • Method 2: : Another approach involves the reduction of a diene precursor, followed by subsequent functionalization to install the trifluoroacetic acid group.

  • Reaction Conditions: : Common conditions include the use of palladium catalysts, base (e.g., sodium hydroxide), and controlled temperature ranges (e.g., 0-50°C).

Industrial Production Methods

  • Large-scale production employs batch reactors with optimized catalysts and controlled environment to ensure high yield and purity. Use of automated systems for real-time monitoring and adjustment of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, potentially forming epoxides or other oxygenated derivatives.

  • Reduction: : Reduction may lead to the formation of saturated derivatives, eliminating double or triple bonds.

  • Substitution: : Nucleophilic and electrophilic substitution reactions, especially on the propynone moiety, are feasible.

Common Reagents and Conditions

  • Oxidation: : Use of oxidizing agents like KMnO4, H2O2.

  • Reduction: : Catalytic hydrogenation using H2/Pd-C.

  • Substitution: : Use of nucleophiles (e.g., Grignard reagents) or electrophiles (e.g., halides).

Major Products

  • From Oxidation: : Epoxides or hydroxyl derivatives.

  • From Reduction: : Saturated hydrocarbons.

  • From Substitution: : Alkylated or arylated derivatives.

Scientific Research Applications

In Chemistry

  • Used as a building block for synthesizing complex organic molecules.

  • Acts as a ligand in metal-catalyzed reactions.

In Biology and Medicine

  • Potential use in the development of pharmaceuticals due to its unique ring structure and reactivity.

  • Research into its effects on enzyme activity and binding to biological targets.

In Industry

  • Employed in the production of specialty chemicals and materials.

  • Use as a precursor for the synthesis of polymers or resins with specific properties.

Mechanism of Action

The compound's mechanism involves interaction with specific molecular targets through its functional groups. The octahydropyrrolo[3,4-c]pyrrole ring provides a rigid framework that can interact with enzymes or receptors, while the propynone moiety may act as a reactive handle for covalent modifications.

Molecular Targets and Pathways

  • Enzymes: : Potential inhibition or activation of enzymes involved in metabolic pathways.

  • Receptors: : Binding to cellular receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • Pyrrolopyrrole derivatives: : Share structural features but differ in functional groups.

  • Propargyl derivatives: : Contain the propynone moiety, but lack the complex ring structure.

Uniqueness

  • The combination of the octahydropyrrolo[3,4-c]pyrrole ring and the propynone moiety is relatively unique, providing a distinct reactivity profile and potential biological activity.

This compound's uniqueness lies in its ability to participate in diverse chemical reactions, making it a valuable tool for synthetic chemistry and a potential candidate for drug discovery. Its complex structure and reactivity open up numerous avenues for research and application in various scientific fields.

Properties

IUPAC Name

1-[(3aR,6aS)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl]prop-2-yn-1-one;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O.C2HF3O2/c1-2-9(12)11-5-7-3-10-4-8(7)6-11;3-2(4,5)1(6)7/h1,7-8,10H,3-6H2;(H,6,7)/t7-,8+;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDJSQBJNXDGMID-KVZVIFLMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC(=O)N1CC2CNCC2C1.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CC(=O)N1C[C@H]2CNC[C@H]2C1.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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